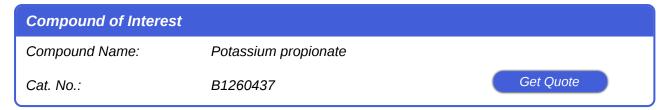


An In-depth Technical Guide to the Synthesis and Properties of Potassium Propanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium propanoate (also known as **potassium propionate**), focusing on its synthesis, structural formula, and physicochemical properties. The information is intended to support laboratory research, chemical development, and formulation activities.

Structural Formula and Chemical Identity

Potassium propanoate is the potassium salt of propanoic acid.[1] It is an organic compound that is widely used as a preservative in the food, pharmaceutical, and cosmetics industries.[1] [2]

Chemical Name: Potassium Propanoate

• Synonyms: Potassium Propionate, E283[1]

Molecular Formula: C₃H₅KO₂[3]

Structural Formula: CH₃CH₂COOK[3]

CAS Number: 327-62-8[3]

Molar Mass: 112.17 g/mol [4]



Synthesis of Potassium Propanoate

The primary method for synthesizing potassium propanoate is through an acid-base neutralization reaction between propanoic acid and a potassium base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[5][6]

The reaction with potassium hydroxide is a straightforward and common laboratory procedure:

$$C_2H_5COOH + KOH \rightarrow C_2H_5COOK + H_2O[5][7]$$

Alternatively, potassium carbonate can be used, which produces carbon dioxide as a byproduct:

$$2 C_2H_5COOH + K_2CO_3 \rightarrow 2 C_2H_5COOK + H_2O + CO_2$$

Experimental Protocols

The following protocols detail the synthesis, purification, and analysis of potassium propanoate.

Protocol 1: Synthesis via Neutralization of Propanoic Acid with Potassium Hydroxide

This protocol describes the laboratory-scale synthesis of potassium propanoate.

Materials:

- Propanoic acid (C₂H₅COOH)
- Potassium hydroxide (KOH)
- Deionized water
- Ethanol (95%)
- Phenolphthalein indicator solution
- Standard laboratory glassware (beaker, burette, flask, condenser)
- Stirring apparatus (magnetic stirrer and stir bar)



- Heating mantle or water bath
- Rotary evaporator
- Vacuum oven

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a
 pre-determined molar equivalent of potassium hydroxide in a minimal amount of deionized
 water.
- Titration: Slowly add one molar equivalent of propanoic acid to the potassium hydroxide solution from a burette while stirring continuously. The reaction is exothermic; maintain the temperature of the reaction mixture by using a water bath if necessary.
- Endpoint Determination: To ensure complete neutralization, monitor the pH of the solution. The endpoint can be determined using a pH meter (pH 7.0) or with a few drops of phenolphthalein indicator, where the solution will turn from colorless to a faint pink.
- Solvent Removal: Once the neutralization is complete, remove the water from the solution using a rotary evaporator under reduced pressure.
- Drying: Dry the resulting white solid in a vacuum oven at 105°C for 2 hours to remove any residual moisture.[4] The final product is crude potassium propanoate.

Protocol 2: Purification by Recrystallization

To obtain high-purity potassium propanoate, recrystallization is performed.

Procedure:

- Dissolution: Dissolve the crude potassium propanoate in a minimal amount of hot 95% ethanol.
- Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.



- Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Assay for Purity

The purity of the synthesized potassium propanoate can be determined by titration.[4]

Procedure:

- Sample Preparation: Accurately weigh approximately 3 g of the dried potassium propanoate and dissolve it in 200 mL of 50% phosphoric acid in a distillation flask.[4]
- Distillation: Boil the solution for 2 hours, collecting the distillate. Maintain the volume in the flask by adding deionized water.[4]
- Titration: Titrate the collected distillate with a standardized 1N sodium hydroxide (NaOH) solution using phenolphthalein as the indicator.[4]
- Calculation: The purity is calculated based on the volume of NaOH used, where each mL of 1N NaOH corresponds to 112.17 mg of C₃H₅KO₂.[4]

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of potassium propanoate. It is important to note the variability in the reported melting point, which may be due to different experimental conditions or the presence of impurities.

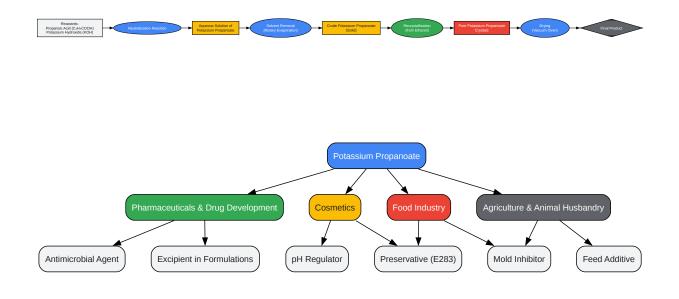


Property	Value	Reference(s)
Appearance	White or colorless crystalline solid	[3]
Molar Mass	112.17 g/mol	[4]
Melting Point	410 °C	[1]
>300 °C	[3]	
157 °C	[8]	
Boiling Point	141.7 °C at 760 mmHg	[8]
Density	1.438 g/cm³ at 20°C	[8]
Solubility	Freely soluble in water; Soluble in ethanol	[3]
рН	7.5 - 10.5 (1 in 10 solution)	[4]
Loss on Drying	Not more than 4% (105°C, 2h)	[4]

Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the logical relationships of the applications of potassium propanoate.





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